Cas no 82302-32-7 (2,3-Dichloro-benzeneacetyl Chloride)

2,3-Dichloro-benzeneacetyl Chloride is a versatile intermediate in organic synthesis. It offers high purity and stability, enabling efficient transformations in the synthesis of various pharmaceuticals and agrochemicals. Its selective chlorination at the 2,3-positions facilitates targeted modifications in the resulting compounds. The product is suitable for use in organic reactions requiring chlorinated benzene derivatives.
2,3-Dichloro-benzeneacetyl Chloride structure
82302-32-7 structure
Product Name:2,3-Dichloro-benzeneacetyl Chloride
CAS No:82302-32-7
MF:C8H5Cl3O
MW:223.483699560165
MDL:MFCD12024972
CID:2137499
PubChem ID:10867921
Update Time:2025-07-27

2,3-Dichloro-benzeneacetyl Chloride Chemical and Physical Properties

Names and Identifiers

    • (2,3-dichloro-phenyl)-acetyl chloride
    • 2,3-dichlorophenylacetyl chloride
    • SBMJVTVTIZEHHN-UHFFFAOYSA-N
    • Benzeneacetyl chloride, 2,3-dichloro-
    • 82302-32-7
    • DB-299499
    • SCHEMBL3086828
    • 2-(2,3-dichlorophenyl)acetyl Chloride
    • 2,3-Dichloro-benzeneacetyl Chloride
    • MDL: MFCD12024972
    • Inchi: 1S/C8H5Cl3O/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2
    • InChI Key: SBMJVTVTIZEHHN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CC(=O)Cl)Cl

Computed Properties

  • Exact Mass: 221.940598Da
  • Monoisotopic Mass: 221.940598Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1Ų

2,3-Dichloro-benzeneacetyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B188890-50mg
2,3-Dichloro-benzeneacetyl Chloride
82302-32-7
50mg
$ 50.00 2022-06-07
TRC
B188890-100mg
2,3-Dichloro-benzeneacetyl Chloride
82302-32-7
100mg
$ 65.00 2022-06-07
TRC
B188890-500mg
2,3-Dichloro-benzeneacetyl Chloride
82302-32-7
500mg
$ 230.00 2022-06-07

Additional information on 2,3-Dichloro-benzeneacetyl Chloride

Introduction to 2,3-Dichloro-benzeneacetyl Chloride (CAS No. 82302-32-7) in Modern Chemical Research

2,3-Dichloro-benzeneacetyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 82302-32-7, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its dichlorinated benzene ring and acetyl chloride functionality, has garnered attention due to its versatile reactivity and utility in constructing complex molecular architectures. Its structural features make it a valuable building block for the synthesis of various pharmacologically active agents, agrochemicals, and specialty chemicals.

The 2,3-Dichloro-benzeneacetyl Chloride molecule exhibits a unique electronic distribution due to the presence of two chlorine substituents on the benzene ring. This substitution pattern enhances its electrophilic nature, making it highly reactive in nucleophilic substitution reactions. The acetyl chloride moiety further contributes to its reactivity by facilitating acylation reactions, which are pivotal in the synthesis of amides, esters, and other derivatives. These properties have positioned 2,3-Dichloro-benzeneacetyl Chloride as a cornerstone in synthetic organic chemistry.

In recent years, advancements in medicinal chemistry have highlighted the importance of halogenated aromatic compounds like 2,3-Dichloro-benzeneacetyl Chloride in drug discovery. The dichlorobenzene core is frequently incorporated into drug molecules to improve metabolic stability, binding affinity, and overall pharmacological efficacy. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify the aromatic ring with functional groups while maintaining high reactivity makes 2,3-Dichloro-benzeneacetyl Chloride an indispensable tool for medicinal chemists.

One of the most compelling applications of 2,3-Dichloro-benzeneacetyl Chloride is in the development of novel agrochemicals. The compound serves as a precursor for herbicides and fungicides that target specific enzymatic pathways in pests and weeds. Its structural versatility allows chemists to tailor the compound’s properties for optimal biological activity. Recent research has shown that derivatives of 2,3-Dichloro-benzeneacetyl Chloride exhibit potent activity against resistant strains of fungi, offering new solutions to agricultural challenges.

The synthetic methodologies involving 2,3-Dichloro-benzeneacetyl Chloride have also seen significant innovation. Modern techniques such as transition metal-catalyzed cross-coupling reactions have expanded the compound’s utility beyond traditional acylation processes. For example, palladium-catalyzed coupling reactions enable the introduction of aryl or vinyl groups onto the benzene ring, creating more complex scaffolds for drug development. These advances have not only streamlined synthetic routes but also opened new avenues for exploring novel chemical entities.

From a computational chemistry perspective, the reactivity of 2,3-Dichloro-benzeneacetyl Chloride has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into the electronic structure and mechanistic pathways of its reactions. Understanding these principles allows chemists to predict and optimize reaction outcomes more effectively. The integration of computational tools with experimental data has become a cornerstone of modern synthetic chemistry research.

The environmental impact of using 2,3-Dichloro-benzeneacetyl Chloride is another critical consideration in its application. While halogenated compounds offer numerous benefits in synthetic chemistry, their environmental persistence must be managed carefully. Researchers are actively exploring greener alternatives and sustainable synthetic routes to minimize ecological footprints. For instance, biocatalytic methods have been investigated as a means to achieve selective transformations without generating hazardous byproducts.

In conclusion,2,3-Dichloro-benzeneacetyl Chloride (CAS No. 82302-32-7) remains a vital compound in chemical research due to its broad utility across multiple domains. Its role in pharmaceutical development underscores its importance as a synthetic intermediate for creating novel therapeutics. As research continues to evolve,the applications and understanding of this compound will undoubtedly expand,further solidifying its place as a cornerstone of modern chemical science.

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